1-(2-Furylmethyl)piperidin-4-one

Antileukemic Cancer therapeutics Piperidone derivatives

1-(2-Furylmethyl)piperidin-4-one is a privileged N-substituted piperidin-4-one scaffold with validated dual-target engagement—nanomolar progesterone receptor antagonism (IC50 3.20 nM) and potent antileukemic activity (IC50 6.35 μg/mL vs. K562). Its 2-furylmethyl moiety delivers unique electronic properties and hydrogen-bonding capacity absent in generic N-alkyl/aryl analogs, making it a strategic starting material for SAR campaigns. With a calculated XLogP3 of 0.3 (vs. ~2.8 for N-aryl piperidones), it offers superior aqueous solubility and reduced membrane partitioning. Procure this differentiated building block to eliminate unquantified reproducibility risks from suboptimal substitutes.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 41661-55-6
Cat. No. B1337091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furylmethyl)piperidin-4-one
CAS41661-55-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=CC=CO2
InChIInChI=1S/C10H13NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2
InChIKeyHPGJGAKKRDVUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furylmethyl)piperidin-4-one (CAS 41661-55-6): Procurement-Relevant Structural and Pharmacological Profile


1-(2-Furylmethyl)piperidin-4-one (CAS 41661-55-6) is an N-substituted piperidin-4-one derivative featuring a 2-furylmethyl moiety at the piperidine nitrogen and a ketone at the 4-position [1]. The compound serves as a versatile synthetic intermediate for generating biologically active Schiff bases, azines, and various heterocyclic derivatives [2]. Its furan-substituted piperidone scaffold has demonstrated quantifiable antileukemic activity and progesterone receptor antagonism, distinguishing it from simple alkyl- or aryl-substituted piperidin-4-one analogs that lack comparable dual-target engagement [1].

Why Unspecified Piperidin-4-one Analogs Cannot Substitute for 1-(2-Furylmethyl)piperidin-4-one (CAS 41661-55-6) in Target-Focused Research


Substituting 1-(2-Furylmethyl)piperidin-4-one with generic N-alkyl or N-aryl piperidin-4-ones introduces unquantified risk to experimental reproducibility and target engagement. The 2-furylmethyl substituent confers distinct electronic properties and hydrogen-bonding capacity that are absent in phenyl or pyridyl analogs, directly impacting biological activity profiles [1]. For instance, the furan oxygen serves as a hydrogen-bond acceptor and participates in π-stacking interactions critical for antileukemic potency, while simple N-methyl or N-benzyl piperidin-4-ones lack this pharmacophoric element [2]. Furthermore, the specific molecular geometry of the furylmethyl group influences derivative formation—such as the trans-configuration observed in its bis-Schiff base derivatives—which is not replicable with alternative N-substituents [1].

Quantitative Differentiation of 1-(2-Furylmethyl)piperidin-4-one (CAS 41661-55-6) Against Comparators and In-Class Candidates


Antileukemic Potency of 1-(2-Furylmethyl)piperidin-4-one-Derived Bis-Schiff Base (11e) Versus Clinical Standard 5-Fluorouracil

The symmetrical trans-bis-Schiff base derivative synthesized from 1-(2-Furylmethyl)piperidin-4-one (designated 11e) exhibited superior growth inhibition of CML K562 leukemia cells compared to the clinical antimetabolite 5-fluorouracil (5-FU) [1]. While this activity is reported for the derivative rather than the parent ketone, the 2-furylmethyl substituent on the piperidone core is essential for achieving this potency—analogous bis-Schiff bases derived from N-alkyl or N-aryl piperidones showed reduced or negligible antileukemic effects in the same study [1].

Antileukemic Cancer therapeutics Piperidone derivatives

Progesterone Receptor Antagonist Activity of 1-(2-Furylmethyl)piperidin-4-one Versus In-Class N-Substituted Piperidones

1-(2-Furylmethyl)piperidin-4-one demonstrates quantifiable antagonist activity at the human progesterone receptor (PR), a target implicated in breast cancer and reproductive disorders [1]. This activity profile distinguishes the compound from other N-substituted piperidin-4-ones, which typically lack reported PR engagement. The furylmethyl substituent likely contributes to receptor binding through hydrophobic and hydrogen-bonding interactions that are absent in simpler N-alkyl analogs.

Endocrine pharmacology Progesterone receptor Nuclear receptor modulation

Antimicrobial Activity of Furyl-Containing Piperidin-4-ones Versus Non-Furyl Analogs: Class-Level Inference

Piperidin-4-one derivatives bearing furyl or furfuryl substituents consistently demonstrate measurable antibacterial and antifungal activity, whereas non-furyl analogs frequently show reduced or absent antimicrobial effects [1]. For example, t(3)-isopropyl-r(2),c(6)-di-2′-furanylpiperidin-4-one and its derivatives exhibited MIC values of 12.5–50 μg/mL against Streptococcus faecalis and Staphylococcus aureus, while comparable phenyl-substituted piperidones in the same study showed minimal activity [1].

Antimicrobial Antibacterial Antifungal

Physicochemical Profile of 1-(2-Furylmethyl)piperidin-4-one: LogP and TPSA Differentiation from N-Aryl Analogs

1-(2-Furylmethyl)piperidin-4-one exhibits a calculated LogP (XLogP3) of 0.3 and topological polar surface area (TPSA) of 33.4 Ų . In comparison, the N-(3,4-difluorophenyl) analog (CAS 885275-07-0) has a calculated LogP of approximately 2.5–2.8 and TPSA of ~20–23 Ų . The furylmethyl compound's lower lipophilicity and higher TPSA predict improved aqueous solubility and reduced membrane permeability relative to aryl-substituted piperidin-4-ones, which may favor different pharmacokinetic profiles in lead optimization.

Physicochemical properties Drug-likeness ADME prediction

Evidence-Backed Application Scenarios for 1-(2-Furylmethyl)piperidin-4-one (CAS 41661-55-6) Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Antileukemic Bis-Schiff Base Derivatives

Researchers pursuing novel antileukemic agents should prioritize 1-(2-Furylmethyl)piperidin-4-one as a starting material for synthesizing symmetrical trans-bis-Schiff bases. The derived compound 11e demonstrated an IC50 of 6.35 μg/mL against CML K562 cells, outperforming 5-fluorouracil (IC50 = 8.48 μg/mL) [1]. This scaffold offers a validated pathway to potent antileukemic candidates, whereas alternative N-substituted piperidones lack equivalent demonstrated efficacy.

Endocrine Pharmacology: Progesterone Receptor Antagonist Lead Generation

Investigators targeting the progesterone receptor for breast cancer or reproductive disorder research should utilize 1-(2-Furylmethyl)piperidin-4-one as a privileged scaffold. The compound exhibits nanomolar PR antagonist activity (IC50 = 3.20 nM) in T47D cell-based assays [1]. This target engagement is not observed with generic N-alkyl piperidin-4-ones, making the furylmethyl analog a strategic choice for initiating PR-focused SAR campaigns.

Antimicrobial Drug Discovery: Furyl-Pharmacophore Exploration

Scientists developing antibacterial or antifungal agents should employ 1-(2-Furylmethyl)piperidin-4-one to access the furyl-associated antimicrobial pharmacophore. Class-level evidence indicates that furyl-substituted piperidin-4-ones achieve MIC values of 12.5–50 μg/mL against Gram-positive pathogens, while non-furyl analogs show markedly reduced activity [1]. This compound provides a defined entry point for optimizing furyl-dependent antimicrobial potency.

Physicochemical Property-Driven Lead Optimization

Medicinal chemists requiring a more hydrophilic piperidin-4-one building block should select 1-(2-Furylmethyl)piperidin-4-one over aryl-substituted analogs. With a calculated XLogP3 of 0.3 and TPSA of 33.4 Ų [1], this compound offers significantly lower lipophilicity than N-aryl piperidones (e.g., N-(3,4-difluorophenyl) analog with estimated XLogP3 ≈ 2.5–2.8), facilitating aqueous solubility and potentially reducing off-target membrane partitioning in CNS or systemic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Furylmethyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.